1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
Overview
Description
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea (DTQM) is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. It is a member of the quinoxaline family of compounds and is composed of two fused aromatic rings, with a thiophene ring in the center. DTQM has been widely studied for its potential applications in various scientific research fields, such as in vivo and in vitro studies, as well as its mechanism of action and biological activity.
Scientific Research Applications
Electropolymerization and Polymer Properties
A study by Xu et al. (2014) focused on the electropolymerization of donor–acceptor type π-conjugated monomers, including those with quinoxaline and thiophene derivatives. They discovered that the electrochemical and spectroelectrochemical properties of the polymers were influenced by the different donor substituents, revealing applications in materials science, particularly in developing conducting polymers with unique electrochromic properties (Xu et al., 2014).
Conducting Copolymers for Electronics
The synthesis and characterization of conducting copolymers, involving quinoxaline derivatives, were explored by Turac et al. (2011). Their research provides insights into the potential use of these materials in the electronics industry, particularly for applications requiring specific electrical conductivity properties (Turac et al., 2011).
Supramolecular Gelators
Braga et al. (2013) studied quinoline urea derivatives in forming Ag-complexes, which showed potential as supramolecular gelators. These findings hint at applications in the development of new materials with unique gelation properties, suitable for various industrial and research purposes (Braga et al., 2013).
Organic Photovoltaic Cells
Research by Hu et al. (2014) delved into the synthesis of copolymers based on benzodithiophene and quinoxaline for use in organic photovoltaic cells. Their work highlights the potential of these materials in improving the efficiency of solar cells, thus contributing to the field of renewable energy (Hu et al., 2014).
Ion-Sensitive Fluorescent Polymers
Carbas et al. (2012) synthesized a fluorescent polymer with pendant quinoxaline moieties, which demonstrated sensitivity to metal cations, particularly Fe3+ ions. This research suggests applications in sensor technology, where such polymers can be used to detect specific ions in various environments (Carbas et al., 2012).
Aggregation-Induced Emission
Rajalakshmi and Palanisami (2020) investigated the optical properties of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives. Their work demonstrated Aggregation-Induced Emission (AIE), suggesting applications in the development of novel optical materials and fluorescent probes (Rajalakshmi & Palanisami, 2020).
properties
IUPAC Name |
1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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